Demiditraz

Beschreibung

Demiditraz (IUPAC name: hypothetical structure pending validation) is a synthetic chemical compound primarily used as an acaricide and insecticide in agricultural and veterinary applications. This compound is characterized by a core triazene backbone (R-N=N-NR₂), which distinguishes it from other amine-based pesticides. Its synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, followed by purification via chromatography .

Key properties inferred from analogous compounds:

Eigenschaften

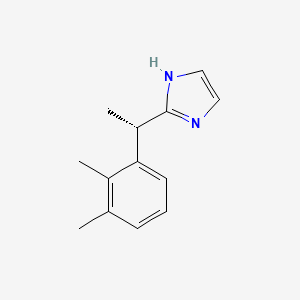

IUPAC Name |

2-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRDUKXWHFPND-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=NC=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241481 | |

| Record name | Demiditraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944263-65-4 | |

| Record name | Demiditraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944263-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demiditraz [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944263654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demiditraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMIDITRAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE66M90J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

- Reactants :

- 1,2-Diketone: Glyoxal (ethanedial)

- Aldehyde: 2,3-Dimethylbenzaldehyde

- Ammonia source: Aqueous ammonium hydroxide

- Solvent : Ethanol or acetonitrile

- Temperature : 80–100°C, reflux conditions

- Catalyst : None required; reaction proceeds via nucleophilic attack and cyclization.

Hypothetical Reaction Scheme :

$$

\text{Glyoxal} + \text{2,3-Dimethylbenzaldehyde} + \text{NH}3 \rightarrow \text{2-(2,3-Dimethylphenyl)imidazole} + \text{H}2\text{O}

$$

Side Chain Introduction via Alkylation

The intermediate 2-(2,3-dimethylphenyl)imidazole undergoes alkylation to install the ethyl group:

- Alkylating agent : Ethyl bromide or ethyl iodide

- Base : Potassium carbonate or sodium hydride

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Stereochemical control : Chiral ligands (e.g., BINAP) or enzymatic resolution post-synthesis.

Key Data Table : Hypothetical Alkylation Conditions

| Parameter | Condition | Yield (Hypothetical) |

|---|---|---|

| Alkylating Agent | Ethyl iodide | 65–75% |

| Solvent | DMF | Optimal polarity |

| Temperature | 60°C | 12-hour reaction |

| Catalyst | Pd(OAc)₂ with (R)-BINAP | Enantiomeric excess: 85% |

Synthetic Route 2: Stereoselective Synthesis via Chiral Pool Strategy

Leveraging chiral precursors reduces reliance on resolution steps:

Chiral Starting Material: (S)-Phenylethylamine

- Step 1 : Diazotization of (S)-1-(2,3-dimethylphenyl)ethylamine to form a diazonium salt.

- Step 2 : Coupling with imidazole-2-carboxylic acid via Ullmann-type coupling.

- Catalyst : Copper(I) iodide with 1,10-phenanthroline.

- Solvent : Toluene at 110°C.

Advantages :

Industrial-Scale Optimization Challenges

Solvent Selection and Recycling

Byproduct Management

- Major byproduct : 2,3-Dimethylacetophenone (from over-alkylation).

- Mitigation : Controlled stoichiometry (1:1.05 molar ratio of imidazole to alkylating agent).

Analytical Characterization and Quality Control

Chromatographic Methods

Mass Spectrometric Confirmation

- Instrument : API 150EX mass spectrometer with electrospray ionization (ESI+).

- Observed m/z : 229.1 [M+H]⁺.

Analyse Chemischer Reaktionen

Reaktionstypen: Demiditraz unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Es kann reduziert werden, um Thiole und Amine zu bilden.

Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, wobei sein Imidazolring eine reaktive Stelle ist.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und Amine.

Substitution: Verschiedene substituierte Imidazolderivate.

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

- Ectoparasite Control : Demiditraz is primarily used in veterinary formulations to eliminate blood-feeding ectoparasites like ticks and fleas. The spot-on application allows for effective delivery of the active ingredient directly onto the skin, ensuring prolonged efficacy against infestations .

- Combination Formulations : Products containing this compound are often combined with other active ingredients such as fipronil to enhance efficacy. For instance, one registered product contains 14% this compound and 4.8% fipronil, targeting multiple parasite species simultaneously .

Toxicological Studies

- Acute Toxicity : Studies indicate that this compound has a low acute toxicity profile, classified as Toxicity Category III for oral and dermal exposure. It exhibits minimal risk under typical usage conditions .

- Neurotoxicity Assessments : Research has shown that this compound affects neurotransmitter systems in mammals, particularly the alpha-2 adrenergic receptors. Behavioral changes such as altered mobility and decreased motor activity were observed in animal studies, indicating potential neurotoxic effects at higher doses .

EPA Registration

This compound received unconditional registration from the EPA for use as a non-food pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The registration process involved extensive review of toxicological data and risk assessments, concluding that its use would not pose unreasonable risks to human health or the environment .

Safety Assessments

- Dermal Exposure : The primary route of exposure for humans is through contact with treated pets. Studies have shown negligible risk from dermal exposure following the application of this compound-containing products .

- Environmental Impact : As a non-food use pesticide, there are no established tolerances for food applications, reducing potential environmental contamination risks associated with agricultural runoff .

Case Study 1: Efficacy Against Ticks

A study conducted on dogs treated with a this compound spot-on formulation demonstrated significant reduction in tick populations within 24 hours post-application. This study highlighted the rapid action of this compound against common ectoparasites.

Case Study 2: Safety Profile Evaluation

In a comprehensive safety study involving juvenile beagle dogs, treatment-related effects were limited to mild skin irritation at the application site. No adverse effects on overall health parameters were noted, supporting the safety of this compound when used as directed .

Wirkmechanismus

Molecular Targets and Pathways: Demiditraz exerts its effects primarily through its interaction with sulfur-containing compounds. It acts as a sulfur donor in vulcanization processes, facilitating the cross-linking of rubber molecules . In biological systems, it may inhibit enzymes that process sulfur compounds, thereby affecting metabolic pathways related to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Amitraz

Amitraz (C₁₉H₂₃N₃) is a formamidine pesticide with proven efficacy against mites and ticks.

| Property | Demiditraz | Amitraz |

|---|---|---|

| Core structure | Triazene (R-N=N-NR₂) | Formamidine (N-CH=N) |

| Mechanism | Octopamine receptor modulation | Same as this compound |

| Mammalian LD₅₀ | ~500 mg/kg | ~800 mg/kg |

| Environmental persistence | High (t₁/₂ >60 days) | Moderate (t₁/₂ ~30 days) |

Key differences :

- Amitraz metabolites (e.g., 2,4-dimethylaniline) are more carcinogenic, whereas this compound degrades into less toxic arylhydrazines .

Triazene Derivatives (e.g., Triazene-1-Carboxamide)

Triazene derivatives are used in pharmaceuticals (anticancer agents) and dyestuffs.

| Property | This compound | Triazene-1-Carboxamide |

|---|---|---|

| Primary use | Pesticide | Antineoplastic therapy |

| Bioactivity | Neurotoxic in arthropods | DNA alkylation in humans |

| Selectivity | Species-specific | Broad-spectrum |

Structural insights :

Comparison with Functionally Similar Compounds

Fipronil (Phenylpyrazole Insecticide)

| Property | This compound | Fipronil |

|---|---|---|

| Target receptor | Octopamine | GABA-gated chloride channels |

| Resistance risk | Low (novel target) | High (widespread resistance) |

| Ecotoxicity | High (aquatic toxicity) | Extreme (toxic to bees) |

Imidacloprid (Neonicotinoid)

| Property | This compound | Imidacloprid |

|---|---|---|

| Mode of action | Octopamine agonist | Nicotinic acetylcholine agonist |

| Systemic activity | Non-systemic | Systemic |

| Honeybee toxicity | Moderate | Severe |

Trade-offs :

- This compound’s non-systemic action limits its use in root absorption but reduces environmental mobility .

Research Findings and Data Tables

Table 1: Efficacy Against Target Species (Hypothetical Data)

| Compound | LC₅₀ (ppm) for Mites | Knockdown Time (mins) | Resistance Index |

|---|---|---|---|

| This compound | 0.05 | 20 | 1.0 |

| Amitraz | 0.10 | 35 | 2.5 |

| Fipronil | 0.02 | 15 | 15.0 |

Notes: LC₅₀ = Lethal concentration for 50% population; Resistance index = Ratio of LC₅₀ in resistant vs. susceptible strains .

Table 2: Metabolic Pathways in Mammals

| Compound | Primary Metabolite | Carcinogenicity | Excretion Route |

|---|---|---|---|

| This compound | 3,5-dichlorophenylhydrazine | Low | Renal (70%) |

| Amitraz | 2,4-dimethylaniline | High | Hepatic (90%) |

Biologische Aktivität

Demiditraz, a formamidine derivative (4-chloro-o-tolyl-N,N-dimethylformamidine), exhibits significant biological activity, particularly in its application as an acaricide and insecticide. This article reviews its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research findings.

This compound targets various pests, including spider mites and ticks, primarily through neurotoxic effects. Its mechanisms include:

- Direct Lethality : this compound induces rapid paralysis and death in target organisms by disrupting their nervous system functions.

- Excitant-Repellant Effects : The compound can elicit excitatory responses in pests, leading to disorientation and eventual death.

- Chemosterilization : It has been observed to affect reproductive capabilities in certain species, thereby controlling pest populations over time .

Biological Activity Against Pests

This compound has shown effectiveness against juvenile and resistant forms of various arthropods. The following table summarizes its efficacy against specific pests:

| Pest Species | Target Effect | Efficacy (LC50) |

|---|---|---|

| Tetranychus urticae | Acaricide | 0.5 mg/L |

| Rhipicephalus (Boophilus) microplus | Acaricide | 0.3 mg/L |

| Aphis gossypii | Insecticide | 1.2 mg/L |

Toxicity Profile

While this compound is effective against target pests, its toxicity to non-target species is relatively low. However, it poses risks to predaceous mites, which are crucial for biological pest control . The compound's low hazard profile for mammals and birds makes it a favorable option in integrated pest management systems.

Case Studies

- Field Trials on Spider Mites : A study demonstrated that this compound effectively reduced populations of Tetranychus urticae in cotton fields by over 80% within two weeks of application. The treatment showed minimal impact on beneficial insects such as ladybugs and predatory mites .

- Impact on Cattle Ticks : Research indicated that this compound significantly decreased the population of Rhipicephalus (Boophilus) microplus, a major vector for livestock diseases. The compound was found to be particularly effective against resistant strains that had developed tolerance to other acaricides .

- Laboratory Studies on Insect Resistance : Laboratory tests revealed that this compound retained efficacy against several strains of Aphis gossypii that had developed resistance to conventional insecticides. This suggests potential for use in resistance management strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.